5-Hydroxy-1,8-naphthyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel compound, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones was reported, which involved the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds . A one-pot pseudo five-component reaction mediated by sodium hydroxide was also employed to synthesize highly functionalized [1,6]-naphthyridines .
Molecular Structure Analysis
The molecular structure of the synthesized naphthyridine derivatives was elucidated using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, and the results included total energy, energy of HOMO and LUMO, and Mulliken atomic charges . The structural elucidation of other synthesized compounds was performed by 1H NMR and mass spectroscopic data .
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives was explored through their interactions with various reagents. The reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds is an example of how naphthyridine derivatives can be modified to produce compounds with different substituents, which can significantly alter their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives were characterized by their spectral data and physical characteristics. The electronic absorption spectra of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The spectral data and physical characteristics of other synthesized naphthyridine derivatives were also reported, providing insights into their potential pharmaceutical applications .
Relevant Case Studies
Some of the synthesized naphthyridine derivatives were tested for their anticancer activity. Notably, the compounds 1H-4,5-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-1,2,4-triazoline-5-thiones showed a cytotoxic effect on some cancer cell lines, which was compared with the control agent 5-fluorouracil . This highlights the potential of naphthyridine derivatives in the development of new anticancer agents.
Scientific Research Applications
Synthesis and Chemical Properties
5-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives are synthesized through various chemical processes, exhibiting a wide range of biological activities. For instance, efficient synthetic routes have been developed for substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, highlighting the versatility of this compound in organic chemistry and medicinal applications (Fadel et al., 2014).
Biological and Pharmacological Activities
1,8-Naphthyridine derivatives, including 5-hydroxy variants, have shown a broad spectrum of biological activities. These compounds have been studied for their potential in treating various diseases, including cancer and viral infections. For example, naphthyridine derivatives have been repositioned as cytotoxic agents for cancer therapeutics, with certain modifications enhancing their antiviral and cytotoxic properties (Zeng et al., 2012).
Material Science and Other Applications
Beyond biological applications, naphthyridine derivatives have been explored in material science and as corrosion inhibitors, demonstrating the compound's versatility across different scientific fields. For example, studies have shown the potential of naphthyridine derivatives as effective corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications (Singh et al., 2016).
Safety and Hazards
The safety information available indicates that 5-Hydroxy-1,8-naphthyridin-2(1H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOMMDYWHHJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493614 |
Source
|
Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37905-96-7 |
Source
|
Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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